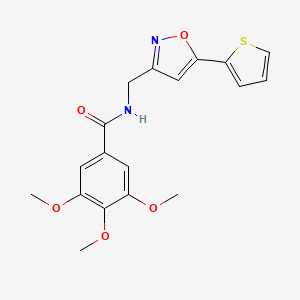

3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)18(21)19-10-12-9-13(25-20-12)16-5-4-6-26-16/h4-9H,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKMFARQHGFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.

Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a palladium-catalyzed four-component reaction involving an aryl halide, an alkyne, a nitrile, and a base.

Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the isoxazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves multi-step organic transformations. Based on analogous reactions in the literature, the synthesis likely proceeds through the following stages:

a. Formation of the Isoxazole-Thiophene Moiety

The 5-(thiophen-2-yl)isoxazol-3-yl fragment is typically synthesized via the reaction of thiophene derivatives with isoxazole precursors. For example, cycloaddition reactions or nucleophilic aromatic substitution may be employed to form the heterocyclic core .

b. Amide Bond Formation

The benzamide core (3,4,5-trimethoxybenzamide) is coupled with the isoxazole-thiophene fragment using standard amide coupling agents such as EDC or DCC. This step involves activating the carboxylic acid group of the benzamide, followed by reaction with the amine group of the isoxazole-thiophene moiety.

c. Purification

The crude product is purified via recrystallization (e.g., ethyl acetate) or chromatographic methods. For instance, dichloromethane extraction followed by washing with aqueous sodium chloride and drying over anhydrous MgSO₄ is a common protocol .

Table 1: Comparative Reaction Conditions for Amide Coupling

Structural and Functional Insights

The compound’s structure features a benzamide core substituted with three methoxy groups and a thiophen-2-yl-isoxazol-3-ylmethyl group. The isoxazole ring introduces hydrogen-bonding potential, as observed in related crystallographic studies where N–H⋯O interactions stabilize dimeric structures .

Challenges and Considerations

-

Regioselectivity : Formation of the isoxazole-thiophene fragment requires precise control to avoid unwanted positional isomers.

-

Stability : The amide bond may require protection during synthesis if acidic or basic conditions are used elsewhere in the reaction sequence.

-

Purification : Recrystallization efficiency depends on solvent choice and solubility, as noted in .

Scientific Research Applications

Anticancer Activity

Research indicates that 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.7 |

| HepG2 (Liver) | 12.3 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy due to its selective cytotoxicity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Escherichia coli | 40 |

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Research

In a study focusing on the anticancer properties of this compound, researchers demonstrated its effectiveness against multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Studies

Another significant study evaluated the antimicrobial activity of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide against various bacterial strains. The findings indicated that it could be effective against resistant strains, making it a candidate for further exploration in infectious disease treatment .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceutical drugs.

Thiophene Derivatives: Known for their applications in organic electronics and medicinal chemistry.

Isoxazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

3,4,5-Trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its combination of the trimethoxyphenyl, thiophene, and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and biological research.

Biological Activity

3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a trimethoxybenzamide moiety linked to a thiophenyl isoxazole. The synthesis typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.

- Thiophene Introduction : Methods such as the Gewald reaction are commonly used to introduce the thiophene ring.

- Benzamide Formation : The final step involves acylation reactions to form the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 (gastric cancer) | 25.4 |

| MCF-7 (breast cancer) | 30.1 |

| HepG-2 (hepatoma) | 22.8 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro testing against various bacterial strains showed promising activity:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings indicate that it may serve as a potential lead for developing new antimicrobial agents .

The mode of action for 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves several biochemical interactions:

- Enzyme Inhibition : The isoxazole ring is known to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways related to cancer and inflammation.

- Cellular Uptake : The benzamide structure enhances cellular permeability, increasing bioavailability and efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in animal models:

- In Vivo Tumor Growth Inhibition : A study on xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls.

- Toxicology Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key diagnostic signals include:

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and isoxazole C=N (~1570 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₂₀H₂₀N₂O₅S), with fragmentation patterns matching cleavage at the amide bond .

What strategies are effective for resolving contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria in antimicrobial studies) .

- Structural Analogues : Substitutions in the thiophene or benzamide moieties (e.g., electron-withdrawing vs. donating groups) alter target binding .

Methodology : - Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions.

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results .

How does the 3,4,5-trimethoxybenzoyl group influence pharmacokinetic properties compared to other substituents?

Advanced Research Question

The trimethoxy group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted benzamides, improving membrane permeability .

- Metabolic Stability : Methoxy groups resist oxidative metabolism, prolonging half-life in hepatic microsomal assays .

Methodology : - Compare ADME profiles using HPLC-based solubility assays and cytochrome P450 inhibition screens .

- Replace methoxy with halogens or nitro groups to assess trade-offs between activity and toxicity .

What crystallographic methods are suitable for determining the 3D structure of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in methanol/chloroform. The trimethoxybenzoyl and isoxazole-thiophene moieties will exhibit planar geometry, with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .

- SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and Hirshfeld surface analysis for packing interactions .

How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Advanced Research Question

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., GPER or ERα) due to the compound’s aromaticity .

- Docking Workflow :

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

- Yield Drop : Multi-step reactions often suffer from <40% overall yield. Optimize catalytic steps (e.g., Pd-catalyzed cross-coupling for thiophene functionalization) .

How do structural modifications (e.g., replacing thiophene with furan) alter bioactivity?

Advanced Research Question

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-electron delocalization, increasing affinity for hydrophobic targets. Furan analogues show reduced antimicrobial activity (2–4× lower) in S. aureus models .

- Methodology : Synthesize derivatives via analogous routes (, compounds 25–26) and compare via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.